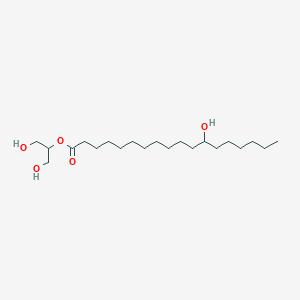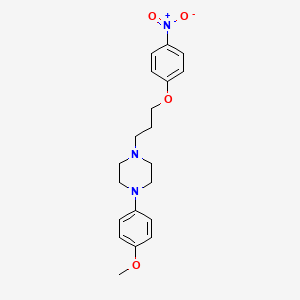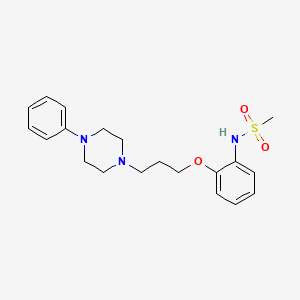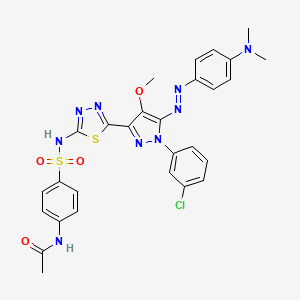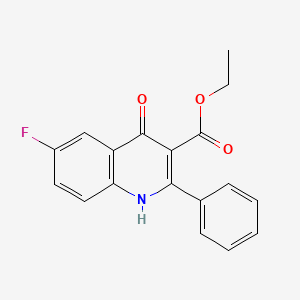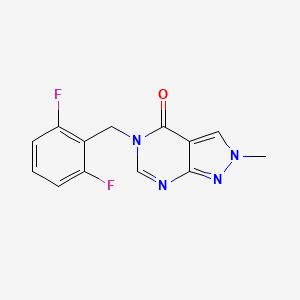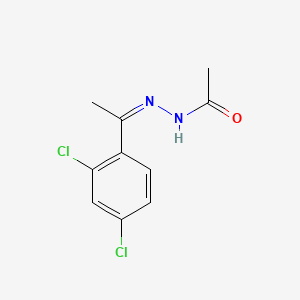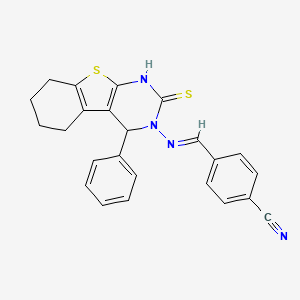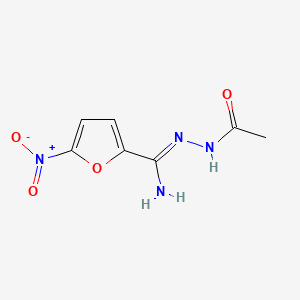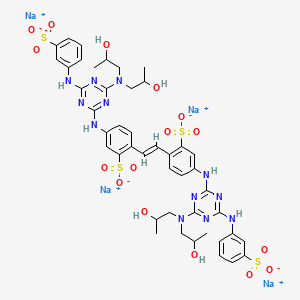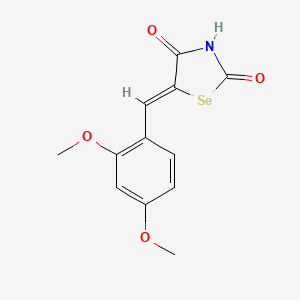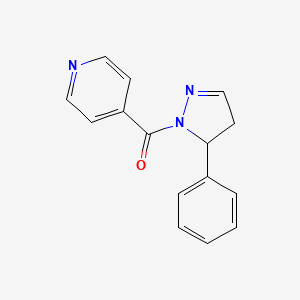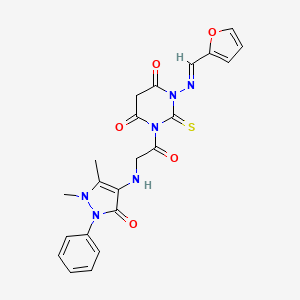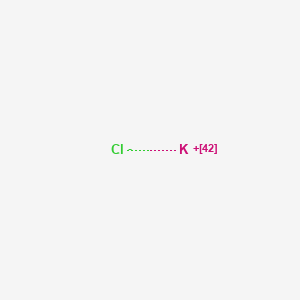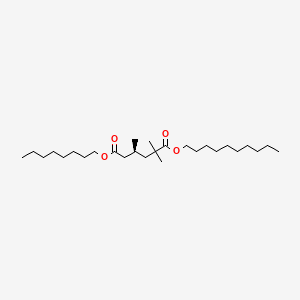
Hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester is a chemical compound known for its unique structural properties and applications. It is an ester derivative of hexanedioic acid, which is commonly known as adipic acid. The compound is characterized by the presence of two ester groups attached to a hexanedioic acid backbone, with decyl and octyl groups as substituents. This compound is used in various industrial applications due to its stability and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester typically involves the esterification of 2,2,4-trimethylhexanedioic acid with decanol and octanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2,2,4-Trimethylhexanedioic acid+Decanol+OctanolAcid CatalystHexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous esterification processes. The reactants are continuously fed into a reactor where they undergo esterification in the presence of an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding alcohols and 2,2,4-trimethylhexanedioic acid in the presence of a strong acid or base.
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: 2,2,4-Trimethylhexanedioic acid, decanol, and octanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
科学研究应用
Hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester has several scientific research applications, including:
Polymer Chemistry: Used as a plasticizer in the production of polymers to enhance flexibility and durability.
Biological Studies: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industrial Applications: Employed as a lubricant and additive in various industrial formulations to improve performance and longevity.
作用机制
The mechanism of action of hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester involves its interaction with molecular targets through its ester functional groups. These interactions can influence the physical properties of materials, such as increasing flexibility in polymers or enhancing the solubility of drugs in pharmaceutical formulations. The ester groups can also undergo hydrolysis in biological systems, releasing the parent acid and alcohols, which can then participate in further biochemical pathways.
相似化合物的比较
Hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester can be compared with other similar compounds such as:
Hexanedioic acid, dioctyl ester: Similar in structure but with two octyl groups instead of decyl and octyl groups.
Hexanedioic acid, diethyl ester: Contains two ethyl groups, making it less hydrophobic compared to the decyl and octyl ester.
Hexanedioic acid, dibutyl ester: Contains two butyl groups, offering different solubility and plasticizing properties.
The uniqueness of this compound lies in its specific combination of decyl and octyl groups, which provide a balance of hydrophobicity and flexibility, making it suitable for specialized applications in polymer chemistry and industrial formulations.
属性
CAS 编号 |
40520-10-3 |
|---|---|
分子式 |
C27H52O4 |
分子量 |
440.7 g/mol |
IUPAC 名称 |
1-O-decyl 6-O-octyl (4S)-2,2,4-trimethylhexanedioate |
InChI |
InChI=1S/C27H52O4/c1-6-8-10-12-14-15-17-19-21-31-26(29)27(4,5)23-24(3)22-25(28)30-20-18-16-13-11-9-7-2/h24H,6-23H2,1-5H3/t24-/m1/s1 |
InChI 键 |
MEKBAMMAPISROV-XMMPIXPASA-N |
手性 SMILES |
CCCCCCCCCCOC(=O)C(C)(C)C[C@H](C)CC(=O)OCCCCCCCC |
规范 SMILES |
CCCCCCCCCCOC(=O)C(C)(C)CC(C)CC(=O)OCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


